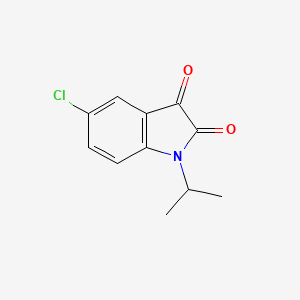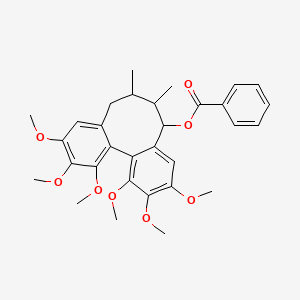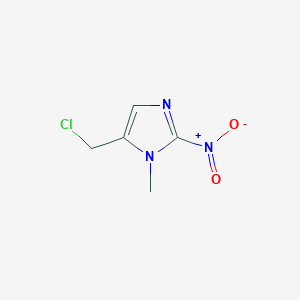
4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile
Overview
Description
The compound "4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile" is a pyrimidine derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Pyrimidine derivatives are often used as building blocks in pharmaceuticals and agrochemicals due to their structural similarity to nucleotides.
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve various starting materials and reaction conditions. For instance, the synthesis of related compounds has been reported using raw materials such as methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride, leading to products like 2,4-dichloro-5-methoxy-pyrimidine with high purity under optimal conditions . Another example includes the transformation of 2-(4-chloro-5H-1,2,3-dithiazol-5-ylideneamino)-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile into various pyrimidine derivatives through reactions with primary and secondary amines .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted with various functional groups. X-ray crystallography is a common technique used to determine the precise molecular structure, as seen in the analysis of compounds with similar structures . These studies reveal the planarity of the pyrimidine ring and the dihedral angles between the pyrimidine and substituent rings, which can influence the compound's reactivity and interactions.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions, including cyclization, chloridization, acetylation, and reactions with bifunctional nucleophiles to form various heterocyclic compounds . The reactivity of these compounds can be explored through their behavior towards different reagents, leading to the formation of Schiff bases, pyrazoles, pyrimidines, pyridopyrimidines, and diazepines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as melting points, solubility, and spectroscopic characteristics, are crucial for their practical applications. These properties are often determined using techniques like NMR, IR, mass spectrometry, and elemental analysis . The presence of substituents like chloro, methoxy, and amino groups can significantly affect these properties, as well as the compound's biological activity .
Scientific Research Applications
Chemical Synthesis and Reactivity
4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile and related compounds have been explored in various chemical syntheses. For instance, Farouk, Ibrahim, and El-Gohary (2021) described the synthesis of related compounds and their use as building blocks for constructing nitrogen heterocyclic compounds such as pyrazoles, pyrimidines, and diazepines. These reactions involve a range of bifunctional nucleophiles, highlighting the compound's versatility in organic synthesis (Farouk, Ibrahim, & El-Gohary, 2021). Similarly, Abdel-Mohsen and Geies (2008) reported the use of a related compound as a building block for synthesizing pyrrolo[2,3-b]pyridine and pyrido[2′,3′:5,4]pyrrolo[2,3-d]pyrimidine systems, some of which exhibited antibacterial properties (Abdel-Mohsen & Geies, 2008).
Pharmacological Applications
Despite the exclusion of drug use, dosage, and side effects, it's worth noting that some derivatives of this compound have been investigated for their potential anticancer properties. Tiwari et al. (2016) synthesized derivatives and evaluated their in-vitro anticancer activities against several human tumor cell lines, finding certain derivatives with significant anticancer activity (Tiwari et al., 2016).
Material Science and Corrosion Inhibition
In the field of materials science, Khaled et al. (2011) investigated a pyrimidine derivative for its potential as a corrosion inhibitor for copper in saline solutions. Their research indicated that this derivative significantly reduced copper corrosion, demonstrating its potential in materials protection (Khaled, Hamed, Abdel-Azim, & Abdelshafi, 2011).
Safety And Hazards
This involves discussing the compound’s toxicity, flammability, and environmental impact. Proper handling and disposal procedures would also be discussed.
Future Directions
This involves discussing potential future research directions involving the compound. This could include potential applications, modifications, or areas of study.
properties
IUPAC Name |
4-chloro-6-(4-methoxyphenyl)-2-pyridin-2-ylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O/c1-23-12-7-5-11(6-8-12)15-13(10-19)16(18)22-17(21-15)14-4-2-3-9-20-14/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICABWQVBPUWMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=N3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601156307 | |
| Record name | 4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601156307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile | |
CAS RN |
886361-41-7 | |
| Record name | 4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601156307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8,8,13,17-Tetramethyl-16-[1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one](/img/structure/B3038612.png)
![3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methylquinolin-2(1H)-one](/img/structure/B3038616.png)


![2-[(E)-2-phenylethenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3038622.png)
![(2E)-3-[5-(4-bromo-2-chlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B3038623.png)


![6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3038627.png)

